2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Catalog No.
S1494450
CAS No.
24522-30-3
M.F
C10H7F3N2O
M. Wt
228.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

CAS Number

24522-30-3

Product Name

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-1-3-8(4-2-7)15-9(16)5-6-14/h1-4H,5H2,(H,15,16)

InChI Key

JBNCFFDGYDZEEN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CC#N

Synonyms

2-Cyano-α,α,α-trifluoro-p-acetotoluidide

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CC#N

While the compound can be found in various chemical databases like PubChem [], there is no mention of its specific use in scientific research. Additionally, searching for research articles or patents containing this specific compound yielded no significant results.

Further Exploration

While the specific research applications remain unclear, it's possible that 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide might be:

  • A synthetic intermediate: This compound could be a precursor molecule used in the synthesis of other, more complex chemicals with potential research applications [].
  • A reference standard: Due to its availability from chemical suppliers, it could be used as a reference standard for analytical techniques like chromatography or spectroscopy in research settings [, ].

2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol. It is characterized by a trifluoromethyl group attached to a phenyl ring, along with a cyano and acetamide functional group. This compound is known for its use as an impurity in the synthesis of pharmaceuticals, particularly in relation to Leflunomide, which is used in the treatment of rheumatoid arthritis and psoriatic arthritis .

, primarily involving nucleophilic substitutions due to the presence of the cyano and acetamide groups. Common reactions include:

  • Nucleophilic addition: The cyano group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the cyano group.
  • Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
  • Condensation reactions: It can react with other amines or alcohols to form amides or esters, respectively.

The synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic synthesis techniques:

  • Formation of the trifluoromethyl phenyl ring: This can be achieved through various methods such as electrophilic aromatic substitution.
  • Introduction of the cyano group: This can be done via nucleophilic substitution reactions where a suitable cyanide source is reacted with an appropriate precursor.
  • Acetamide formation: The final step often involves acylation using acetic anhydride or acetyl chloride to introduce the acetamide functionality.

2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is primarily utilized in pharmaceutical research and development as an impurity standard for Leflunomide. Its role in synthesizing aminothiophene carboxylates and carboxamides indicates its potential utility in creating novel therapeutic agents . Additionally, it may serve as a building block in organic synthesis for other complex molecules.

Several compounds share structural similarities with 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-[4-Cyano-2-(trifluoromethyl)phenyl]acetamideC10H7F3N2OSimilar structure with different positioning of cyano group
4-TrifluoromethylbenzenesulfonamideC7H6F3NContains trifluoromethyl but lacks cyano functionality
2-Cyano-N-(4-fluorophenyl)acetamideC9H8F1N2OSimilar acetamide structure but different halogen substitution

Uniqueness

The uniqueness of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide lies in its specific trifluoromethyl substitution pattern combined with both cyano and acetamide functionalities, which may impart distinct chemical reactivity and biological properties compared to similar compounds. This combination enhances its potential utility in medicinal chemistry and pharmaceutical applications.

Cyanoacetylation of 4-(Trifluoromethyl)Aniline Derivatives

The primary synthesis route involves reacting 4-(trifluoromethyl)aniline with cyanoacetylating agents. Two predominant methods are employed:

Method A: Cyanoacetylation via 1-Cyanoacetyl-3,5-Dimethylpyrazole
This method utilizes 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylating agent in dry toluene. Under conventional heating (4–6 hours at 60°C), the reaction yields 82–88% of the target compound. However, ultrasonication significantly enhances efficiency, reducing reaction time to 20–30 minutes while achieving yields of 91–96%. The mechanism involves nucleophilic acyl substitution, where the aniline’s amino group attacks the electrophilic carbonyl carbon of the cyanoacetylating agent, releasing 3,5-dimethylpyrazole as a byproduct.

Method B: Direct Amination of Methyl Cyanoacetate
A scalable alternative involves methyl cyanoacetate and liquid ammonia. At temperatures between –10°C and –5°C, liquid ammonia is introduced to methyl cyanoacetate, forming 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide with a yield exceeding 96%. This method bypasses intermediate steps, making it industrially favorable despite requiring cryogenic conditions.

Industrial-Scale Production Methodologies

Industrial production prioritizes cost-effectiveness and safety. The liquid ammonia route (Method B) is preferred for large-scale synthesis due to its simplicity and high yield. Key parameters include:

ParameterOptimal ConditionYieldSource
Temperature–10°C to –5°C96.3%
Ammonia:MCA Ratio1.1:1 (mol/mol)98.1%
SolventMethanol/Toluene90–95%

Post-synthesis, crude product crystallization at –15°C to –10°C ensures high purity (>98% GC).

Catalytic Systems for Optimized Reaction Yields

Catalytic innovations have focused on enhancing reaction kinetics:

  • Ultrasound Irradiation: Reduces reaction time by 75% and improves yield by 10–15% compared to conventional heating.
  • Base Catalysts: Sodium hydroxide (50% aqueous) facilitates deprotonation of 4-(trifluoromethyl)aniline, accelerating nucleophilic attack.
  • Solvent Optimization: Toluene and acetone are preferred for their low polarity, which minimizes side reactions.

XLogP3

3

Appearance

Powder

UNII

T4N584WTC2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24522-30-3

Wikipedia

2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide

Dates

Modify: 2023-08-15

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